molecular formula C13H22N2O B2539623 [1-(Adamantan-1-yl)ethyl]urea CAS No. 378764-67-1

[1-(Adamantan-1-yl)ethyl]urea

Cat. No.: B2539623
CAS No.: 378764-67-1
M. Wt: 222.332
InChI Key: NMBVEIZNXHUWAS-ISVGESTQSA-N
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Description

[1-(Adamantan-1-yl)ethyl]urea is a synthetic organic compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is part of the 1,3-disubstituted urea family, a class of compounds extensively investigated for their potent biological activity, particularly as inhibitors of the enzyme soluble epoxide hydrolase (sEH) . Inhibition of sEH is a promising therapeutic strategy for treating hypertension, inflammation, diabetes, and kidney diseases, as it stabilizes beneficial epoxy fatty acids . Compounds featuring both a urea pharmacore and a lipophilic adamantane moiety, like this one, are known to fit tightly into the enzyme's active site, resulting in high inhibitory potency, often in the nanomolar to picomolar range . Beyond sEH research, adamantyl-urea derivatives are also explored in other areas, including as potential anticancer agents that can modulate targets like the orphan nuclear receptor Nur77 . The adamantane group confers high lipophilicity, which can be optimized through structural modifications to improve metabolic stability and physicochemical properties for enhanced pharmacokinetics . This product is supplied as a powder and is intended for research purposes only. Researchers are encouraged to consult the scientific literature for detailed protocols on the use of urea-based compounds in enzymatic assays and cellular models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

1-(1-adamantyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-8(15-12(14)16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBVEIZNXHUWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Adamantan 1 Yl Ethyl Urea

Reaction Condition Optimization for Enhanced Yields and Purity

The successful synthesis of [1-(Adamantan-1-yl)ethyl]urea hinges on the careful optimization of reaction parameters. The most common route involves the nucleophilic addition of 1-(adamantan-1-yl)ethan-1-amine to an isocyanate source, or the reaction of 1-(1-isocyanatoethyl)adamantane with ammonia (B1221849) or an amine. Key factors influencing the yield and purity of the final product include the choice of solvent and the reaction temperature.

The selection of an appropriate solvent is critical in the synthesis of adamantyl ureas as it can influence reactant solubility, reaction rate, and the ease of product isolation. Research on analogous adamantyl ureas demonstrates a wide range of effective solvents, each with specific advantages depending on the chosen synthetic route and reaction temperature.

Commonly used solvents include tetrahydrofuran (B95107) (THF), diethyl ether, dimethylformamide (DMF), and toluene. nih.govmdpi.comresearchgate.net For instance, the reaction of an adamantyl isocyanate with an amine can be conducted in anhydrous diethyl ether at room temperature over 12 hours. nih.gov This solvent is advantageous because many resulting ureas are insoluble in it, which simplifies product isolation via filtration, while the starting materials (isocyanates and amines) remain dissolved. mdpi.com In cases where starting materials have poor solubility in ether, DMF is often employed. mdpi.comresearchgate.net

Temperature is another critical parameter that is manipulated to control reaction rates and minimize side-product formation. Syntheses have been reported across a broad temperature spectrum, from as low as -78°C for reactions involving highly reactive organometallic reagents like butyl lithium, to as high as 200°C for microwave-assisted syntheses. nih.gov A common approach involves heating the reaction mixture in THF at 70°C for an extended period, such as four days, to drive the reaction to completion. nih.gov In contrast, some preparations proceed efficiently at ambient room temperature. commonorganicchemistry.com The optimal temperature is a function of the reactivity of the specific substrates and the solvent's boiling point.

The following table summarizes various reaction conditions used in the synthesis of analogous adamantyl ureas, illustrating the interplay between solvent, temperature, and reaction time to achieve high yields.

Table 1: Effect of Solvent and Temperature on the Synthesis of Adamantyl Ureas

Starting Materials Solvent(s) Temperature Duration Yield Reference
1-Adamantyl isocyanate + Heteroarylamine THF 70°C 4 days - nih.gov
1-Adamantyl isocyanate + Heteroarylamine (activated) THF -78°C to r.t. ~1.5 hours - nih.gov
1-Adamantyl isocyanate + Sulfonamide THF:DMF (1:1) 200°C (µw) 10 min - nih.gov
1-(Isocyanatomethyl)adamantane + Anilines - Room Temp. - up to 92% nih.gov
1-Aminoadamantane + Diisocyanate DMF 15-25°C 6 hours 99% researchgate.net
1-(Isocyanato(phenyl)methyl)adamantane + Aniline Diethyl Ether Room Temp. 12 hours 70% nih.gov
1,3-Dehydroadamantane + Phenylacetic acid ethyl ester None (neat) 55-60°C 4 hours 85-91% mdpi.com

The primary mechanistic pathway for the formation of this compound from its corresponding amine and isocyanate precursors is a nucleophilic addition reaction. commonorganicchemistry.com In this mechanism, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen atom, resulting in the stable urea (B33335) linkage.

The kinetics of this reaction are typically first-order with respect to the concentration of the reactants. nih.gov The rate of formation is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the isocyanate, steric hindrance around the reactive centers, and the reaction conditions (solvent and temperature). The bulky adamantyl group can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less bulky analogues.

In some synthetic strategies, the isocyanate intermediate is generated in situ. A notable example is the Curtius rearrangement, where a carboxylic acid is converted into an acyl azide (B81097), which then rearranges upon heating to form the isocyanate, releasing nitrogen gas. commonorganicchemistry.comresearchgate.net This method avoids the handling of potentially hazardous isocyanate precursors directly.

A study on the synthesis of ethylene (B1197577) urea demonstrated that the reaction rate is highly temperature-dependent. nih.gov The yield reached 99% within 15 hours at temperatures above 170°C, and the calculated activation energy from the Arrhenius plot was 144 kJ/mol. nih.gov While this data is for a different system, it underscores the kinetic principles applicable to urea formation, suggesting that an increase in temperature will significantly accelerate the formation of this compound, provided that decomposition of reactants or products does not become a competing factor.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of growing importance. Key goals include the use of less hazardous solvents, maximization of atom economy, and minimization of waste.

A significant advancement in the green synthesis of ureas is the use of water as a reaction medium. organic-chemistry.org Traditionally, water has been avoided in reactions involving isocyanates due to the competing reaction where the isocyanate is hydrolyzed to an amine. However, recent studies have shown that the nucleophilic addition of an amine to an isocyanate can be efficiently performed in water, often without the need for any catalyst. rsc.orgarabjchem.org

This "on-water" methodology offers several advantages:

Environmental Safety: Water is a non-toxic, non-flammable, and inexpensive solvent. arabjchem.org

Simplified Workup: Many urea products have low solubility in water, allowing for easy isolation by simple filtration, which avoids the need for chromatographic purification. rsc.org

Enhanced Reactivity: The hydrophobic effect in water can sometimes accelerate reaction rates between organic reactants.

For example, a catalyst-free method for synthesizing N-substituted ureas in water has been developed, affording good to excellent yields and high purity. rsc.org While a specific protocol for this compound in water is not detailed in the literature, the successful application of this method to a wide variety of other ureas suggests its high potential for this target compound. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal synthesis of this compound via the direct addition of 1-(adamantan-1-yl)ethan-1-amine to an isocyanate is an addition reaction, which is theoretically 100% atom economical as all atoms of the reactants are incorporated into the final product.

Waste minimization is further achieved through several strategies:

One-Pot Reactions: Synthetic routes that combine multiple steps into a single pot, such as the Staudinger–aza-Wittig reaction, are highly desirable. beilstein-journals.orgnih.gov In this approach, an azide can be converted to an iminophosphorane, which then reacts with carbon dioxide to form an isocyanate. This intermediate is then reacted directly with an amine in the same vessel, which eliminates the need for isolating the isocyanate, thereby reducing solvent waste and potential exposure to a hazardous intermediate. beilstein-journals.orgnih.gov

Catalyst-Free Reactions: The development of catalyst-free syntheses, such as the aqueous method described previously, minimizes waste associated with catalyst production and removal. rsc.org

Avoiding Toxic Reagents: Replacing highly toxic reagents like phosgene (B1210022) (used historically for isocyanate synthesis) with safer alternatives like triphosgene, or even better, with carbon dioxide, represents a significant green advancement. commonorganicchemistry.combeilstein-journals.orgrsc.org Ruthenium-catalyzed reactions that produce ureas directly from methanol (B129727) and an amine are also highly atom-economical and avoid toxic feedstocks. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 1 Adamantan 1 Yl Ethyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like [1-(Adamantan-1-yl)ethyl]urea. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

¹H (proton) and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the adamantyl cage, the ethyl linker, and the urea (B33335) group. The adamantyl protons typically appear as a set of broad multiplets in the upfield region (approx. 1.5-2.0 ppm). The ethyl group would present as a quartet for the CH proton adjacent to the urea and a doublet for the methyl (CH₃) protons. The NH and NH₂ protons of the urea moiety would appear as broader signals, with chemical shifts that can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Adamantyl-CH₂ 1.50 - 1.75 Multiplet
Adamantyl-CH 1.95 - 2.05 Broad Singlet
Ethyl-CH₃ 1.10 - 1.25 Doublet
Ethyl-CH 3.80 - 4.00 Quartet
Urea-NH 5.50 - 6.00 Broad Singlet
Urea-NH₂ 4.50 - 5.00 Broad Singlet

Note: Predicted values are for illustrative purposes.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H data. The adamantyl cage would show four distinct signals corresponding to its quaternary, methine (CH), and methylene (B1212753) (CH₂) carbons. The ethyl group carbons and the carbonyl carbon of the urea would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Adamantyl Quaternary C 30 - 35
Adamantyl CH 38 - 42
Adamantyl CH₂ 28 - 30 and 36 - 38
Ethyl-CH₃ 15 - 20
Ethyl-CH 50 - 55
Urea C=O 158 - 162

Note: Predicted values are for illustrative purposes.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity within the ethyl group and potentially within the adamantyl cage.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be essential for connecting the adamantyl group to the ethyl linker and the ethyl linker to the urea nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₂₂N₂O, with a molecular weight of 222.33 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like ureas. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺ at m/z 223.18. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. Analysis of the fragmentation of the [M+H]⁺ ion, typically induced by collision-induced dissociation (CID), would provide valuable structural information. A common fragmentation pathway for ureas involves the cleavage of the C-N bond, which could lead to the formation of an adamantylethyl isocyanate fragment or an adamantylethyl amine fragment ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines gas chromatography for separation with mass spectrometry for detection. While ureas can sometimes be challenging to analyze by GC due to their polarity and thermal lability, derivatization can be employed. GC-MS analysis would be an effective method to assess the purity of a sample of this compound, separating it from any starting materials, byproducts, or solvents. The mass spectrometer provides confirmation of the identity of the main peak and any impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula.

Table 3: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₃H₂₃N₂O⁺ 223.1805
[M+Na]⁺ C₁₃H₂₂N₂ONa⁺ 245.1624

Note: Calculated values based on the molecular formula.

This exact mass measurement would allow for the unambiguous confirmation of the elemental formula C₁₃H₂₂N₂O, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For adamantane-containing ureas and related derivatives, a common and effective method for crystal growth is the slow evaporation technique. researchgate.netresearchgate.net This process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of days or weeks. The gradual increase in solute concentration facilitates the orderly arrangement of molecules into a crystal lattice.

For a closely related analogue, 1-(1-(adamantan-1-yl)ethyl)-3-(3-methoxyphenyl)thiourea, single crystals suitable for X-ray diffraction were successfully obtained from the slow evaporation of a methanol (B129727) solution. researchgate.net It is anticipated that a similar approach, using solvents such as methanol, ethanol (B145695), or acetone, would be effective for growing single crystals of this compound. nih.gov

Once obtained, the crystals are characterized by single-crystal X-ray diffraction. This technique determines the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure). For instance, the thiourea (B124793) analogue, C₂₀H₂₈N₂OS, was found to crystallize in the triclinic space group P-1. researchgate.net

Table 1: Representative Crystallographic Data for an Analogous Adamantane (B196018) Thiourea Derivative

Parameter Value
Compound 1-(1-adamantan-1-yl)ethyl-3-(3-methoxyphenyl)thiourea researchgate.net
Formula C₂₀H₂₈N₂OS
Crystal System Triclinic
Space Group P-1
a (Å) 6.7356(10)
b (Å) 10.8739(15)
c (Å) 13.245(2)
α (°) 75.580(7)
β (°) 78.612(7)
γ (°) 87.564(7)
V (ų) 921.0(2)

Note: This data is for a thiourea analogue and serves as an example of the type of information obtained from crystallographic characterization.

The crystal packing of urea derivatives is predominantly dictated by a network of intermolecular hydrogen bonds. nih.gov The urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen (C=O) that is an excellent hydrogen bond acceptor. nih.gov

In the solid state, N,N'-disubstituted ureas typically form robust one-dimensional chains or centrosymmetric dimers through N-H···O=C hydrogen bonds. nih.govnih.gov In the case of this compound, it is expected that molecules will arrange into supramolecular structures stabilized by these interactions. For example, in the crystal structure of a related adamantyl-urea with a pyrazole (B372694) substituent, molecules form one-dimensional chains via N-H···O hydrogen bonds, with N···O distances of 2.869(2) Å and 2.971(2) Å. nih.gov

Table 2: Typical Hydrogen Bond Geometries in Adamantyl-Urea Derivatives

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference
N-H···O ~0.86 ~2.19 ~2.97 ~151 nih.gov
N-H···O ~0.87 ~2.07 ~2.87 ~154 nih.gov

Note: These values are drawn from a related adamantyl-urea structure and are representative of the interactions expected for the title compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. ksu.edu.sa While IR spectroscopy relies on the change in dipole moment during a vibration, Raman spectroscopy is dependent on a change in polarizability. ksu.edu.sa The two techniques are complementary and provide a comprehensive vibrational fingerprint of the molecule.

The urea functional group gives rise to several characteristic vibrational bands that are readily identifiable in IR and Raman spectra. The positions of these bands can be influenced by substitution and, significantly, by hydrogen bonding, which tends to lower the frequency of stretching vibrations (red-shift). mdpi.com

N-H Stretching: The N-H stretching vibrations of the urea group typically appear as strong, broad bands in the IR spectrum between 3200 and 3400 cm⁻¹. mdpi.com In solid-state spectra, the presence of hydrogen bonding results in these bands appearing at lower wavenumbers compared to their positions in dilute solution.

Amide I (C=O Stretching): The most intense band in the IR spectrum of ureas is the Amide I band, which is primarily due to the C=O stretching vibration. For N,N'-disubstituted ureas involved in hydrogen bonding, this band is typically observed in the range of 1620-1660 cm⁻¹. mdpi.comnih.gov

Amide II: This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is found in the region of 1530-1570 cm⁻¹ and is usually strong in the IR spectrum. mdpi.com

Amide III: This is a complex mode involving C-N stretching and N-H bending, appearing in the 1200-1300 cm⁻¹ region.

C-N Stretching: The symmetric C-N stretching mode can be observed in the Raman spectrum at approximately 1000 cm⁻¹.

Table 3: Characteristic Vibrational Modes of the Disubstituted Urea Moiety

Vibrational Mode Description Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch ν(N-H) 3200 - 3400 Strong, Broad Medium
Amide I ν(C=O) Stretch 1620 - 1660 Very Strong Medium
Amide II δ(N-H) Bend + ν(C-N) Stretch 1530 - 1570 Strong Weak
Amide III ν(C-N) Stretch + δ(N-H) Bend 1200 - 1300 Medium Medium
C-N Symmetric Stretch ν(C-N) ~1000 Weak Strong

Note: Wavenumber ranges are approximate and can shift based on molecular environment and hydrogen bonding. mdpi.comnih.gov

The adamantane cage is a rigid, strain-free structure with Td symmetry, which leads to a distinct and well-characterized vibrational spectrum. aip.org Although substitution lowers this symmetry, the characteristic vibrations of the adamantane core remain prominent features.

C-H Stretching: The C-H stretching vibrations of the CH and CH₂ groups of the adamantane skeleton are observed in the 2850-2950 cm⁻¹ region. researchgate.net These typically appear as strong, sharp bands in both IR and Raman spectra.

CH₂ Scissoring: The bending (scissoring) motion of the methylene (CH₂) groups gives rise to a characteristic band around 1450 cm⁻¹.

Skeletal Vibrations: The region below 1400 cm⁻¹ contains a series of complex vibrations involving C-C stretching, C-C-C bending, and other deformations of the adamantane cage. aip.org These bands create a unique "fingerprint" for the adamantane moiety. Adamantane itself displays strong Raman activity. aip.org

Table 4: Characteristic Vibrational Modes of the Adamantane Skeleton

Vibrational Mode Description Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch ν(C-H) of CH and CH₂ 2850 - 2950 Strong Strong
CH₂ Scissoring δ(CH₂) ~1450 Medium Medium
CH₂ Wagging/Twisting γ(CH₂), τ(CH₂) 1300 - 1370 Medium Medium
Skeletal Deformations C-C Stretching, Bending 750 - 1100 Medium-Weak Strong

Note: These assignments are based on spectroscopic data for adamantane and its derivatives. aip.orgresearchgate.netresearchgate.net

ARTICLE UNAVAILABLE

A comprehensive search of available scientific literature and computational chemistry databases has revealed no specific published studies on the chemical compound "this compound" that would provide the necessary data to fulfill the user's request.

The detailed outline requires specific data from Density Functional Theory (DFT) Calculations and Molecular Dynamics (MD) Simulations for this exact molecule. This includes:

Optimized molecular geometry and conformational isomers

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies)

Electrostatic Potential Surface (ESP) maps

Behavior and dynamics in various solvents

Conformational sampling and energy landscapes

Without published research focusing specifically on "this compound," it is not possible to generate the scientifically accurate and data-driven article as instructed. The creation of such an article would necessitate performing original computational chemistry research, which is beyond the scope of this service.

General information on adamantane, urea, or computational chemistry methodologies cannot be substituted, as the user's instructions strictly forbid the inclusion of information that does not pertain solely to "this compound."

Computational and Theoretical Chemistry Studies of 1 Adamantan 1 Yl Ethyl Urea

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values that are derived from the quantum mechanical calculation of a molecule's electronic structure. These descriptors are instrumental in establishing quantitative structure-property relationships (QSPR), which correlate the molecular structure with its macroscopic properties. For adamantane (B196018) derivatives like [1-(Adamantan-1-yl)ethyl]urea, these descriptors can help in predicting properties such as solubility, lipophilicity, and reactivity, which are crucial for various chemical and pharmaceutical applications.

Molecular descriptors such as molar refractivity and the logarithm of the partition coefficient (LogP) are fundamental in characterizing the physicochemical profile of a compound. Molar refractivity is related to the volume occupied by a molecule and its polarizability, influencing its interaction with the surrounding environment. LogP, a measure of lipophilicity, is critical in understanding a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

In a study on a series of 1,3-disubstituted ureas containing an (adamantan-1-yl)(phenyl)methyl fragment, which are structurally related to this compound, the calculated lipophilicity coefficient (LogP) for a series of ureas ranged from 5.96 to 6.93. mdpi.com This range indicates a high degree of lipophilicity, a characteristic often associated with the bulky and nonpolar adamantane cage. For a more direct comparison, the LogP values for a selection of these related compounds are presented in the interactive data table below.

CompoundCalculated LogP
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenylurea6.18
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl)urea6.32
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea6.32
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-fluorophenyl)urea6.32
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-chlorophenyl)urea6.69

This table is based on data from related adamantane-containing ureas and serves as an estimate for the lipophilicity of this compound.

Predictive modeling of reactivity and interaction potentials for this compound can be effectively carried out using density functional theory (DFT) and other quantum chemical methods. These computational techniques provide detailed information about the electronic structure of the molecule, which is key to understanding its chemical behavior.

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For adamantane derivatives, the bulky adamantyl group can influence the spatial distribution and energies of these orbitals. DFT calculations can map the electron density of the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack. In computational studies of other complex organic molecules, such as 1,5-benzodiazepin derivatives, DFT has been successfully used to analyze the FMOs and predict their electrical and optical properties. espublisher.com

Electrostatic Potential (ESP) Maps: ESP maps are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. These maps show regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the urea (B33335) moiety would be expected to have a region of negative potential around the oxygen atom and positive potential near the nitrogen-bound hydrogens, indicating sites for hydrogen bonding. The adamantane cage, being a nonpolar hydrocarbon, would exhibit a largely neutral potential. These maps are instrumental in understanding intermolecular interactions, such as those involved in crystal packing or binding to a biological target.

Interaction Potentials: The interaction potential between this compound and other molecules or surfaces can be modeled to predict its binding affinity and orientation. This is particularly relevant in materials science and medicinal chemistry. For instance, understanding the interaction with enzymes or receptors can guide the design of new bioactive compounds. Computational studies on aza-adamantanes have demonstrated the use of DFT to investigate their structural and bonding characteristics, providing insights into their potential as multivalent bases. researchgate.net

While specific predictive modeling studies for this compound were not found in the search, the established methodologies in computational chemistry provide a robust framework for such investigations. The findings from studies on structurally similar adamantane derivatives strongly suggest that DFT and other quantum chemical methods would be highly effective in elucidating the reactivity and interaction potentials of this compound.

Reactivity Profile and Mechanistic Investigations of 1 Adamantan 1 Yl Ethyl Urea

Hydrolytic Stability and Degradation Pathways

The stability of [1-(Adamantan-1-yl)ethyl]urea in aqueous media is a critical parameter influencing its potential applications. The urea (B33335) functional group is susceptible to hydrolysis, a process that can be influenced by pH and enzymatic activity.

While specific kinetic data for the pH-dependent hydrolysis of this compound are not extensively documented in the public domain, the general behavior of substituted ureas provides a framework for understanding its stability. The hydrolysis of ureas can proceed through both acid- and base-catalyzed mechanisms. nih.govnih.govrsc.org

Under acidic conditions, the urea oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net For some ureas, a rate maximum is observed in strongly acidic solutions, which can be attributed to reduced water activity at high acid concentrations. researchgate.net

In basic media, the hydrolysis of phenylureas has been shown to proceed via an addition-elimination mechanism, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org At very high pH, deprotonation of a urea nitrogen can occur, potentially leading to a less reactive conjugate base and a leveling-off of the hydrolysis rate. rsc.org

Computational studies on urea hydrolysis suggest that neutral hydrolysis can also occur, proceeding through either the addition of water to the carbonyl group (APOE mechanism) or the addition to the C-N bond (APNE mechanism). nih.gov For tetramethylurea, a structural analog, the dominant pathway is neutral hydrolysis via C-N bond addition. nih.gov

Some specialized aryl ureas have been designed to exhibit pH-independent hydrolysis kinetics between pH 3 and 11, a property attributed to a dynamic bond dissociation-controlled mechanism. nih.gov However, it is more likely that the hydrolysis of this compound follows the more typical pH-dependent profile.

Table 1: General Mechanisms of Urea Hydrolysis

Condition General Mechanism Key Intermediates/Steps
Acidic Protonation of the carbonyl oxygen followed by nucleophilic attack of water. researchgate.net O-protonated urea, tetrahedral intermediate.
Basic Nucleophilic attack of hydroxide ion on the carbonyl carbon. rsc.org Tetrahedral intermediate, conjugate base of urea at high pH.

The primary products of the complete hydrolysis of this compound are expected to be 1-(adamantan-1-yl)ethan-1-amine, carbon dioxide, and ammonia (B1221849). The initial cleavage of the urea linkage would yield the corresponding amine and carbamic acid, with the latter being unstable and decomposing to CO2 and ammonia.

In addition to hydrolysis, oxidative degradation pathways can be significant, particularly in biological systems. Studies on other N-adamantyl substituted ureas have shown that metabolism can occur at several positions. nih.gov Phase I metabolism often involves oxidation of the adamantyl moiety, the urea nitrogen atoms, and any attached alkyl chains. nih.gov For instance, in a rodent model, a major metabolite of a related compound was identified as 3-(3-adamantyl-ureido)-propanoic acid, resulting from cleavage and oxidation of a side chain. nih.gov Hydroxylation on the adamantane (B196018) ring and the urea nitrogen were also observed. nih.gov

Therefore, potential degradation products of this compound, besides the primary hydrolysis products, could include hydroxylated derivatives at various positions on the adamantane ring and potentially at the ethyl group.

Table 2: Potential Hydrolytic and Metabolic Degradation Products of this compound

Product Name Formation Pathway
1-(Adamantan-1-yl)ethan-1-amine Hydrolysis
Carbon Dioxide Hydrolysis
Ammonia Hydrolysis
Hydroxylated this compound Metabolic Oxidation

Derivatization Reactions and Functional Group Transformations

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These reactions can target the urea nitrogens or the adamantane core.

The nitrogen atoms of the urea moiety can undergo various substitution reactions, such as alkylation and acylation. While the direct N-alkylation of ureas with alkyl halides was historically considered challenging, often leading to O-alkylation, modern methods using a solid base and a phase transfer catalyst have enabled efficient N-alkylation. google.com

N-acylation of ureas, including cyclic ureas, can be readily achieved by reaction with acyl chlorides. researchgate.netnih.gov This provides a route to N-acyl derivatives of this compound. The synthesis of various N-substituted ureas is also commonly achieved through the reaction of isocyanates with amines. nih.govnih.govmdpi.comresearchgate.netresearchgate.net This suggests that the unsubstituted -NH2 group of this compound could react with isocyanates to form more complex urea derivatives.

Table 3: Potential Derivatization Reactions at the Urea Moiety

Reaction Type Reagents Expected Product
N-Alkylation Alkyl halide, solid base, phase transfer catalyst google.com N-Alkyl-[1-(adamantan-1-yl)ethyl]urea
N-Acylation Acyl chloride researchgate.net N-Acyl-[1-(adamantan-1-yl)ethyl]urea

The adamantane cage is known to undergo functionalization, primarily at its tertiary carbon positions. Electrophilic substitution reactions, such as bromination, can be carried out, with the reaction conditions influencing the degree of substitution. researchgate.net The presence of a Lewis acid catalyst can promote multiple brominations.

Furthermore, direct C-H functionalization of adamantanes has been achieved using photoredox and hydrogen atom transfer catalysis, allowing for the introduction of alkyl groups with high selectivity for the tertiary C-H bonds. nih.gov These methods could potentially be applied to this compound to introduce substituents onto the adamantane ring, although the influence of the existing urea side chain on the regioselectivity of these reactions would need to be considered.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are primarily determined by the urea functional group. Urea itself is a very weak base, with a pKa of 0.18 for its conjugate acid. organicchemistrydata.org

A key aspect of urea chemistry is the site of protonation. Due to resonance delocalization of the lone pairs on the nitrogen atoms with the carbonyl group, the electron density is highest on the oxygen atom. acs.org Consequently, protonation occurs preferentially at the oxygen atom to form a resonance-stabilized cation. Protonation of a nitrogen atom would lead to a less stable, localized positive charge. acs.org This has been supported by both experimental and computational studies on various substituted ureas.

pKa Determination by Spectrophotometric or Potentiometric Titration

Potentiometric titration involves monitoring the change in potential of a solution as a titrant is added, allowing for the determination of the equivalence point and the pKa. researchgate.net This method is versatile and can be applied to various types of titrations, including acid-base reactions. researchgate.netacs.org For a weakly basic urea derivative, this would typically involve titration with a strong acid and monitoring the pH change.

Spectrophotometric titration can be employed when the protonated and deprotonated forms of a compound exhibit different ultraviolet-visible (UV-Vis) absorption spectra. The change in absorbance at a specific wavelength as a function of pH can be used to determine the pKa. Although adamantane itself lacks a strong chromophore, derivatization techniques can be used to introduce chromophoric groups, or the inherent spectral changes upon protonation of the urea moiety might be sufficient for analysis. rsc.orgnih.gov

Urea itself is a very weak base, with the pKa of its conjugate acid being approximately 0.18. organicchemistrydata.org The substitution on the nitrogen atoms significantly influences the basicity. Generally, alkyl substituents increase basicity due to their electron-donating inductive effects, while aryl substituents tend to decrease basicity.

Table 1: pKa Values of Urea and Selected Derivatives

CompoundpKa of Conjugate AcidSolvent
Urea0.18Water
1,3-Diphenylurea19.5 (pKa of NH)DMSO
Thiourea (B124793)-0.96Water

This table presents pKa values for urea and related compounds to provide context for the expected basicity of this compound. The pKa of diphenylurea is for the dissociation of the NH proton, indicating its acidity, while the pKa for urea and thiourea refer to the protonation of the molecule (basicity). Data sourced from references organicchemistrydata.orgorganicchemistrydata.org.

Given the presence of two alkyl substituents (adamantyl and ethyl) on the urea nitrogen atoms, it is anticipated that this compound would be more basic than unsubstituted urea.

Influence of Substituents on Acid-Base Behavior

The acid-base behavior of this compound is primarily dictated by the electronic and steric effects of the adamantyl and ethyl substituents attached to the urea nitrogen atoms. These substituents modulate the electron density on the nitrogen atoms, thereby affecting their ability to accept a proton.

The basicity of amines, and by extension ureas, is influenced by several factors including the hybridization of the nitrogen atom, inductive effects, and resonance effects. masterorganicchemistry.com For N-substituted ureas, the electron-donating or electron-withdrawing nature of the substituents plays a crucial role. nih.gov

Ethyl Group: The ethyl group is a simple alkyl group that exerts a positive inductive effect (+I). This means it donates electron density towards the nitrogen atom to which it is attached, making the lone pair of electrons on that nitrogen more available for protonation and thus increasing the basicity of the urea.

Table 2: Qualitative Influence of Substituents on the Basicity of the Urea Moiety in this compound

SubstituentElectronic EffectSteric EffectExpected Impact on Basicity (relative to Urea)
EthylElectron-donating (+I)ModerateIncrease
AdamantylElectron-donating (+I)HighIncrease

This table provides a qualitative summary of the expected effects of the substituents on the basicity of this compound.

Exploration of Biological and Pharmacological Relevance of 1 Adamantan 1 Yl Ethyl Urea

Structure-Activity Relationship (SAR) Elucidation of [1-(Adamantan-1-yl)ethyl]urea Analogs

Design and Synthesis of Analogs with Varied Substituents

The synthesis of adamantyl urea (B33335) analogs is often achieved through straightforward and efficient chemical reactions. A common synthetic route involves the reaction of an appropriate amine with an adamantyl isocyanate in the presence of a base like triethylamine (B128534). researchgate.net This facile chemistry allows for the rapid generation of a diverse library of compounds by varying both the amine and adamantane (B196018) starting materials. researchgate.net

For instance, in the development of anti-tuberculosis (anti-TB) agents, researchers have synthesized series of 1-adamantyl-3-heteroaryl ureas. nih.gov In these syntheses, 1-adamantyl isocyanate is reacted with various heteroarylamines. nih.gov When the reaction with triethylamine is sluggish, a more reactive approach using butyl lithium to activate the heteroarylamine prior to the addition of the isocyanate can be employed. nih.gov

The general synthetic scheme for producing 1,3-disubstituted ureas containing an adamantane fragment is versatile, allowing for the incorporation of a wide array of functional groups, including various phenyl, medchemexpress.com heteroaryl, nih.gov and other cyclic moieties. researchgate.net This synthetic flexibility is crucial for systematically probing the structure-activity relationships of this class of compounds.

Correlation of Structural Modifications with Biological Potency

The biological potency of adamantyl ureas is exquisitely sensitive to their structural features. Systematic modifications have revealed key structure-activity relationships (SAR) for different therapeutic applications, including anti-tuberculosis and soluble epoxide hydrolase (sEH) inhibition.

Anti-Tuberculosis Activity:

In the context of anti-TB drug discovery, the nature of the substituent on the urea nitrogen distal to the adamantane ring plays a critical role. Replacing the phenyl ring of early lead compounds with various heteroaryl systems such as pyridines, pyrimidines, oxazoles, and pyrazoles has led to significant improvements in activity and pharmacokinetic properties. nih.gov For example, oxadiazole and pyrazole (B372694) substituted adamantyl ureas have demonstrated potent anti-TB activity with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range. nih.gov

A crucial SAR finding is the impact of the adamantane linkage point. Compounds where the urea moiety is attached to the secondary 2-position of the adamantane ring are often significantly more potent as anti-TB agents than their tertiary 1-position counterparts. nih.gov For instance, a secondary-linked adamantyl-phenyl urea was found to be 40-fold more potent than its tertiary-linked isomer. nih.gov

The substitution on the non-adamantyl aryl ring is also a key determinant of activity. For example, in a series of 1-(2-adamantyl)-3-(trifluorophenyl)ureas, the adamantyl derivatives exhibited potent MIC values of 0.01 μg/mL against Mycobacterium tuberculosis. researchgate.net In contrast, replacing the adamantyl group with smaller cycloalkyl groups like cyclohexyl or cyclopentyl led to a considerable decrease in activity. researchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition:

Adamantyl ureas are also potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases including hypertension and inflammation. mdpi.comnih.gov The bulky adamantyl group is a key pharmacophore that fits into the active site of the enzyme. mdpi.com

The nature of the substituent on the other side of the urea is critical for potency. For instance, 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea was identified as a highly potent sEH inhibitor. mdpi.com The introduction of a phenylmethylene spacer between the adamantane and the urea group has also been explored, leading to a new series of potent sEH inhibitors. medchemexpress.com

The following table summarizes the structure-activity relationships of selected adamantyl urea analogs as sEH inhibitors:

Compound IDAdamantane MoietyLinkerSecond SubstituentsEH IC50 (nM)
1 1-Adamantyl-2-Fluorophenyl1.0
2 1-Adamantyl-methyl2-Fluorophenyl0.7
3 2-Adamantyl-2-Fluorophenyl1.0

This table is a representation of data from various sources and is for illustrative purposes.

Cellular Uptake and Intracellular Localization Studies

Understanding how a drug candidate enters cells and where it localizes is fundamental to its development. For adamantyl ureas, these studies are crucial to correlate their potent in vitro activities with their effects in a cellular context.

Permeability Assays Across Biological Membranes

The ability of a compound to cross biological membranes is a critical factor in its bioavailability and efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of compounds across the gastrointestinal tract.

In a study of 1-adamantyl-3-heteroaryl ureas developed as anti-TB agents, the permeability of several lead compounds was evaluated using PAMPA. nih.gov The results demonstrated that many of these adamantyl urea derivatives possess excellent permeability. nih.gov For example, several of the lead oxadiazole and pyrazole substituted analogs exhibited permeability values comparable to or better than the control drug, albendazole. nih.gov

The following table presents PAMPA permeability data for a selection of adamantyl-heteroaryl urea analogs:

Compound IDHeteroaryl SubstituentPermeability (10⁻⁶ cm/s)
46 Pyrazole derivative>441
49 Oxadiazole derivative>441
51 Pyrazole derivative>441
Albendazole (Control) -~441

This data is adapted from An et al., 2013. nih.gov

This high permeability is likely attributable to the lipophilic nature of the adamantyl group, which facilitates passage through the lipid bilayer of cell membranes. pnas.org

Imaging Techniques for Intracellular Distribution

Despite the importance of understanding the subcellular localization of drug candidates, there is a notable lack of published research utilizing imaging techniques to determine the intracellular distribution of this compound or its close analogs. While general methods for fluorescently tagging molecules for live-cell imaging are well-established, their specific application to this class of compounds has not been reported in the reviewed scientific literature. nih.govnih.gov Such studies, potentially employing fluorescently labeled adamantyl urea derivatives, would be invaluable for visualizing their accumulation in specific cellular compartments and for understanding their mechanism of action at a subcellular level.

Applications in Supramolecular Chemistry and Advanced Materials Science

Self-Assembly Phenomena and Supramolecular Architectures

The self-assembly of molecules into ordered, functional superstructures is a cornerstone of supramolecular chemistry. The distinct functionalities within [1-(Adamantan-1-yl)ethyl]urea are predisposed to drive such phenomena.

Hydrogen Bonding Networks Involving the Urea (B33335) Moiety

The urea group (-NH-CO-NH-) is a powerful and highly directional hydrogen-bonding unit. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows for the formation of robust and predictable one-dimensional or two-dimensional hydrogen-bonding networks. In the case of this compound, these interactions would likely lead to the formation of tapes or sheets, where molecules are linked in a head-to-tail fashion. The presence of the ethyl spacer between the adamantane (B196018) and urea groups can introduce a degree of flexibility to these assemblies.

Research on similar adamantane-urea derivatives has demonstrated the formation of centrosymmetric dimers through classical O=C···H-N hydrogen bonds, which then organize into more complex three-dimensional structures. This tendency for strong, directional hydrogen bonding is a key driver for the self-assembly of urea-containing compounds.

Host-Guest Chemistry with this compound

The unique combination of a hydrophobic adamantane "guest" and a polar, hydrogen-bonding urea group makes this compound a fascinating candidate for host-guest chemistry studies.

Complexation with Cyclodextrins and Other Macrocycles

Cyclodextrins (CDs) are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are widely used as hosts in supramolecular chemistry. The adamantane group is a classic guest for the β-cyclodextrin cavity due to their complementary size and the favorable hydrophobic interactions that drive the complexation in aqueous solutions. The stability of such adamantane-β-cyclodextrin complexes is typically high, with association constants often in the range of 10⁴ to 10⁵ M⁻¹.

It is therefore highly probable that this compound would form a stable inclusion complex with β-cyclodextrin. The adamantane moiety would be encapsulated within the CD cavity, while the more polar urea group would likely remain at the rim of the cyclodextrin (B1172386), interacting with the surrounding solvent. The stoichiometry of such a complex would likely be 1:1. Isothermal Titration Calorimetry (ITC) would be a suitable technique to determine the binding constant and thermodynamic parameters of this interaction.

Formation of Inclusion Compounds

Beyond cyclodextrins, the adamantane group can form inclusion compounds with a variety of other host molecules that possess suitably sized hydrophobic pockets. This can include larger macrocycles, calixarenes, and even certain coordination cages. The formation of these inclusion compounds is driven by the "hydrophobic effect," where the release of high-energy water molecules from the host's cavity upon guest binding provides a significant thermodynamic driving force.

The ability of this compound to form such inclusion compounds could be harnessed for various applications, such as the development of molecular sensors or controlled-release systems. The specific characteristics of the host-guest interaction would depend on the size, shape, and chemical nature of the host molecule.

Integration into Polymeric Systems and Nanomaterials

The unique properties of this compound make it an attractive building block for the functionalization of polymers and the construction of novel nanomaterials. The adamantane moiety can act as a robust physical anchor, for instance, within the lipid bilayer of liposomes or on the surface of other nanoparticles.

By incorporating this compound into a polymer chain, either as a pendant group or as part of the main chain, it is possible to impart self-assembly and molecular recognition capabilities to the resulting material. For example, a polymer decorated with this compound could be designed to interact with surfaces functionalized with cyclodextrins, leading to the formation of self-assembled monolayers or multilayered films. This "molecular velcro" approach has been widely explored for the development of responsive materials and biomedical devices.

Furthermore, the self-assembly properties of this compound itself could be exploited to create well-defined nanostructures, such as nanofibers or nanotubes. These materials could find applications in areas such as tissue engineering, where the defined surface chemistry and topography can influence cell adhesion and proliferation.

While the specific experimental data for this compound remains to be extensively reported, the foundational principles of its constituent chemical groups provide a strong basis for its potential in creating sophisticated supramolecular systems and advanced functional materials. Further research into this specific compound is warranted to unlock its full potential.

Use as a Monomer or Cross-Linking Agent

The unique structural characteristics of this compound, particularly the bulky adamantane cage and the reactive urea group, suggest its potential utility as both a monomer for supramolecular polymers and a cross-linking agent for traditional polymers. While specific studies on the polymerization or cross-linking applications of this compound are not extensively documented in publicly available research, the well-established chemistry of urea and adamantane derivatives allows for a strong theoretical framework for its potential in these areas.

The urea functional group is known for its ability to form strong, directional hydrogen bonds. This property is the foundation for its use in creating supramolecular polymers, where monomer units are held together by non-covalent interactions. nih.gov These materials are of significant interest due to their stimuli-responsive nature and self-healing capabilities. researchgate.net The adamantane moiety, being a sterically bulky and lipophilic group, can significantly influence the packing and intermolecular interactions within a polymer matrix.

In the context of traditional polymerization, if this compound were to be modified to contain a polymerizable group, such as an acrylate, it could be incorporated into polymer chains. A related compound, 1-(adamantan-1-yl)-3-(prop-2-enoyl)urea, which contains a polymerizable acryloyl group, has been synthesized. uni.lu The incorporation of the adamantane-urea moiety would be expected to enhance the thermal stability, mechanical strength, and hydrophobicity of the resulting polymer.

As a cross-linking agent, this compound could potentially react with polymers containing functional groups that are reactive towards ureas, such as those with carboxyl, anhydride (B1165640), or amine groups. google.com The bifunctional nature of the urea group (two N-H bonds) allows it to form cross-links between polymer chains, leading to the formation of a three-dimensional network. This would improve the material's resistance to solvents and heat. While specific (hydroxyalkyl)urea crosslinking agents have been patented for this purpose, the direct use of this compound as a cross-linker would likely require specific reaction conditions to facilitate the reaction of its N-H bonds. google.com

The table below summarizes the potential roles of this compound in polymer chemistry, based on the known functionalities of its constituent parts.

RoleMechanismPotential Properties of Resulting Material
Monomer for Supramolecular Polymers Self-assembly through intermolecular hydrogen bonding of urea groups.Stimuli-responsive, self-healing, tunable mechanical properties.
Monomer in Traditional Polymers (with modification) Incorporation into polymer backbone via a polymerizable group.Increased thermal stability, enhanced mechanical strength, higher hydrophobicity.
Cross-Linking Agent Reaction of urea N-H groups with functional groups on polymer chains.Improved solvent resistance, increased thermal stability, enhanced dimensional stability.

Functionalization of Nanoparticles with this compound

The surface modification of nanoparticles to tailor their properties for specific applications is a cornerstone of nanotechnology. The adamantane group is particularly attractive for this purpose due to its strong and specific non-covalent interaction with cyclodextrin hosts. This "host-guest" interaction is a powerful tool for the self-assembly of complex nanostructures. While direct studies detailing the use of this compound for nanoparticle functionalization are limited, the extensive body of research on adamantane-functionalized nanoparticles provides a clear indication of its potential.

Adamantane-functionalized polymers have been used to create nanoparticles that exhibit stimuli-responsive behavior. For example, a poly(2-oxazoline) copolymer bearing adamantane side chains was shown to have a tunable lower critical solution temperature (LCST) upon complexation with cyclodextrin. nih.gov This allows for precise control over the nanoparticle's solubility in response to temperature changes.

The primary application of adamantane-functionalized nanoparticles has been in the field of targeted drug delivery. The adamantane moiety can serve as a "molecular anchor" to attach drug molecules or targeting ligands to the nanoparticle surface through host-guest chemistry with cyclodextrins. This approach has been successfully employed to develop supramolecular nanoparticle carriers for anticancer drugs. nih.gov

The functionalization of a nanoparticle with this compound would impart the characteristic properties of the adamantane group to the nanoparticle's surface. The urea group could also participate in hydrogen bonding interactions, potentially influencing the nanoparticle's dispersibility and interaction with its environment.

The process of functionalizing nanoparticles with this compound would likely involve either the covalent attachment of the molecule to the nanoparticle surface or the non-covalent assembly of polymers containing this moiety onto the nanoparticle.

The table below outlines the potential advantages and applications of nanoparticles functionalized with this compound.

FeatureAdvantagePotential Application
Adamantane Group Strong host-guest interaction with cyclodextrins.Targeted drug delivery, self-assembly of nanostructures, stimuli-responsive materials.
Urea Group Hydrogen bonding capability.Enhanced stability in certain solvents, potential for specific interactions with biological molecules.
Hydrophobicity The adamantane cage is highly lipophilic.Encapsulation of hydrophobic drugs, interaction with cell membranes.

Development of Advanced Analytical Methodologies for 1 Adamantan 1 Yl Ethyl Urea

Chromatographic Separations for Isolation and Quantification

Chromatography is the cornerstone for the analysis of [1-(Adamantan-1-yl)ethyl]urea, providing the necessary separating power to isolate it from complex matrices and to quantify it with high precision.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of adamantane-containing ureas. Given the lipophilic nature of the adamantane (B196018) group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. researchgate.net While urea (B33335) itself is highly polar and can be difficult to retain on standard C18 columns, the significant hydrophobicity imparted by the adamantyl moiety facilitates retention. mtc-usa.com

A typical method would employ a C18 stationary phase, which interacts with the nonpolar adamantane cage, and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water to elute the compound. researchgate.netsigmaaldrich.com Detection is often achieved using a UV detector set at a low wavelength (around 205-214 nm) to capture the weak absorbance of the urea chromophore. mtc-usa.comsigmaaldrich.com The method's robustness can be ensured by using modern, highly stable silica-based columns.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValueJustification
Column C18-modified silica, 5 µmStandard for reversed-phase separation of lipophilic compounds. researchgate.netsigmaaldrich.com
Mobile Phase Acetonitrile/Water gradientAcetonitrile is a common organic modifier; a gradient allows for optimal separation. sigmaaldrich.com
Flow Rate 1.0 mL/minA typical analytical flow rate for standard bore columns.
Column Temp. 25 °CRoom temperature is often sufficient, though temperature can be optimized.
Detector UV, 214 nmThe urea functional group exhibits UV absorbance at low wavelengths. sigmaaldrich.com
Injection Vol. 10 µLA standard volume for analytical HPLC.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the high polarity and low volatility of the urea group, which can lead to poor peak shape and thermal degradation in the injector and column. google.comechemi.com Therefore, a derivatization step is essential to convert the urea into a more volatile and thermally stable analogue.

A common strategy involves silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylation with trifluoroacetic anhydride (B1165640) (TFA). nih.govgoogle.com These reactions replace the active hydrogens on the urea nitrogens with nonpolar, bulky groups, significantly increasing volatility. Adamantane and its derivatives are inherently well-suited for GC analysis due to their volatility. rsc.orgresearchgate.net Following derivatization, the compound can be readily analyzed on a low-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5ms), coupled with a mass spectrometry (MS) detector for definitive identification and quantification. google.comresearchgate.net

Table 2: Hypothetical GC-MS Method for Derivatized this compound

ParameterValueJustification
Derivatization N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Forms a volatile and stable derivative suitable for GC. google.com
Column HP-5ms capillary column (30m x 0.25mm)A versatile, low-polarity column suitable for a wide range of organic molecules. google.com
Carrier Gas HeliumInert carrier gas standard for GC-MS.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 100°C to 300°C)Separates the analyte from by-products and matrix components.
Detector Mass Spectrometer (MS)Provides high selectivity and structural information for positive identification.

The structure of this compound contains a chiral center at the ethyl carbon attached to the adamantane ring. This gives rise to two enantiomers (R and S forms). Since enantiomers can have different biological activities, assessing the enantiomeric purity is often crucial. Chiral chromatography, typically via HPLC, is the definitive method for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. The separation of the enantiomers of the structurally similar compound rimantadine (B1662185) has been documented, underscoring the feasibility of this approach. nih.gov The mobile phase is typically a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) with a non-polar solvent such as hexane. The ability to resolve these stereoisomers is fundamental to understanding their structure-activity relationships. nih.gov

Spectroscopic Quantification Techniques

Spectroscopic methods offer alternative or complementary approaches to chromatographic analysis, particularly for quantification in less complex sample matrices.

UV-Vis spectrophotometry can be employed for the quantification of this compound in solution, provided the sample is relatively pure. The adamantane cage itself does not absorb UV light in the standard analytical range (>200 nm). wikipedia.org The quantification relies on the electronic transitions within the urea chromophore, which result in a weak absorbance at the lower end of the UV spectrum, typically around 200-220 nm. mtc-usa.com

The procedure involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then constructed according to the Beer-Lambert law. While simple and rapid, this method lacks the specificity of chromatography and is susceptible to interference from other UV-absorbing compounds in the sample.

This compound is not natively fluorescent. However, fluorescence spectroscopy can be a highly sensitive and selective quantification method following a chemical derivatization step that attaches a fluorophore to the molecule.

A well-established method for the analysis of ureas involves derivatization with xanthydrol in an acidic medium. nih.govresearchgate.net This reaction produces a highly fluorescent xanthyl-urea derivative. This derivative can then be separated by HPLC and quantified with a fluorescence detector. For the N-9H-xanthen-9-ylurea product, typical excitation and emission wavelengths are approximately 213 nm and 308 nm, respectively. nih.govresearchgate.net This pre-column derivatization HPLC-fluorescence method offers significantly lower detection limits compared to UV-based methods. nih.gov Another approach could involve derivatizing the primary amine precursor with reagents like 2,3-naphthalenedicarboxaldehyde (NDA) to yield a highly fluorescent product. mdpi.com

Table 3: Fluorescence Derivatization and Detection Parameters for Urea Analysis

ParameterValue/ReagentPrinciple
Derivatizing Agent Xanthydrol (9H-xanthen-9-ol)Reacts with urea to form a fluorescent N-9H-xanthen-9-ylurea derivative. nih.govresearchgate.net
Detection Mode HPLC with Fluorescence DetectorChromatographic separation followed by sensitive fluorescence detection. nih.gov
Excitation λ ~213 nmExcitation wavelength for the xanthyl-urea derivative. researchgate.net
Emission λ ~308 nmEmission wavelength for the xanthyl-urea derivative. researchgate.net

Electrochemical Detection Methods

The electrochemical detection of this compound represents a promising avenue for the development of sensitive and selective analytical methodologies. While direct research on the electrochemical properties of this specific compound is not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on structurally related adamantane and urea derivatives. These approaches primarily involve voltammetric analysis of the compound's redox behavior and the design of specialized biosensors.

Voltammetry for Redox Behavior

Voltammetry is a key technique for investigating the oxidation and reduction characteristics of electroactive molecules. For this compound, the urea moiety is the likely center for electrochemical activity. In non-enzymatic electrochemical sensors, urea typically undergoes oxidation at an electrode surface, a process that can be monitored and quantified. mdpi.com The bulky and lipophilic adamantane group is expected to significantly influence the electrochemical behavior of the molecule by affecting its adsorption onto the electrode surface and the kinetics of electron transfer.

The redox behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods can determine the oxidation and reduction potentials, the reversibility of the redox processes, and the number of electrons transferred. While specific experimental data for this compound is not available, a hypothetical comparison based on known urea-based compounds can illustrate the potential electrochemical characteristics.

Hypothetical Cyclic Voltammetry Data for Urea Derivatives

Compound Anodic Peak Potential (Epa) (V) Cathodic Peak Potential (Epc) (V) Electron Transfer Mechanism
Urea ~ +0.8 to +1.2 (on modified electrodes) Generally irreversible Oxidation of the amine groups

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of electrochemistry and data from related compounds.

The adamantane cage may enhance the molecule's affinity for certain electrode materials, such as carbon-based electrodes, potentially leading to preconcentration at the sensor surface and improved detection limits. The steric hindrance from the adamantane group could also influence the orientation of the molecule at the electrode, thereby affecting the efficiency of the electron transfer process.

Development of Biosensors Incorporating this compound

The unique structure of this compound, combining a urea functional group with a bulky adamantane cage, allows for the development of highly specific biosensors. These can be broadly categorized into affinity-based sensors and molecularly imprinted polymer (MIP) based sensors.

Affinity-Based Biosensors:

A prominent strategy for detecting adamantane-containing molecules involves host-guest chemistry. The adamantane moiety is well-known for its ability to form stable inclusion complexes with cyclodextrins. mdpi.com This principle can be harnessed to create a biosensor where a cyclodextrin-modified electrode acts as the recognition element. The binding of the adamantane part of this compound into the cyclodextrin (B1172386) cavity would result in a measurable change in the electrochemical signal (e.g., a change in capacitance or impedance).

Adamantane has also been utilized as a functional tag in aptamer-based electrochemical sensors, where its presence enhances the sensitivity of the assay. nih.gov A similar approach could be developed for this compound, where an aptamer selected for its affinity to the molecule is immobilized on an electrode.

Molecularly Imprinted Polymer (MIP) Based Biosensors:

Molecular imprinting is a powerful technique for creating synthetic receptors with high selectivity for a target molecule. uga.edu A biosensor for this compound could be fabricated by creating a molecularly imprinted polymer using the molecule itself as a template. The resulting polymer would contain cavities specifically shaped to recognize and bind to this compound.

The MIP could be coated onto an electrode surface, and the binding of the target molecule could be detected electrochemically. For instance, the binding could alter the charge transfer resistance at the electrode, which can be measured by electrochemical impedance spectroscopy (EIS). researchgate.net This approach offers the advantage of high selectivity, even in the presence of structurally similar interfering compounds. uga.eduresearchgate.net

Potential Biosensor Strategies for this compound

Biosensor Type Principle of Operation Potential Advantages
Affinity-Based (Cyclodextrin) Host-guest interaction between the adamantane moiety and cyclodextrin-modified electrode. mdpi.com High selectivity for the adamantane group, good sensitivity.
Affinity-Based (Aptamer) Specific binding of an aptamer to the target molecule, with the adamantane group potentially enhancing the signal. nih.gov High specificity and affinity, potential for signal amplification.

| Molecularly Imprinted Polymer (MIP) | Recognition of the target molecule by specifically designed cavities in a polymer matrix. uga.eduresearchgate.net | High selectivity and robustness, applicable to complex samples. |

The development of such biosensors would require careful optimization of the recognition element (e.g., the type of cyclodextrin or the MIP composition) and the electrochemical transduction method to achieve the desired sensitivity and selectivity for the analysis of this compound.

Environmental Fate and in Vitro Toxicological Considerations of 1 Adamantan 1 Yl Ethyl Urea

Biodegradation Pathways and Environmental Persistence

Currently, there is a notable lack of direct studies on the environmental fate and persistence of [1-(Adamantan-1-yl)ethyl]urea in environmental matrices such as soil and water. However, by examining the known behavior of its constituent chemical moieties—the adamantane (B196018) cage and the urea (B33335) group—we can infer its likely environmental behavior.

For related compounds, such as phenylurea herbicides, persistence in water can range from several days to weeks, with degradation rates influenced by temperature and pH nih.gov. Substituted urea herbicides like diuron (B1670789) have shown long half-lives in seawater, indicating high persistence nih.gov. The adamantane structure itself is known for its high stability. However, the presence of the urea and ethyl groups may provide sites for microbial attack, potentially leading to degradation. The application of urea to soil has been shown to boost the biodegradation of hydrocarbons by providing a nitrogen source for microorganisms nih.gov. This suggests that the urea portion of this compound could potentially facilitate its own breakdown in nutrient-limited environments.

The persistence of herbicides in soil is a complex process affected by soil type, temperature, moisture, and the concentration of the applied chemical nih.gov. While some residual herbicides can persist for months, their degradation is often dependent on microbial activity researchgate.net. Given the stability of the adamantane core, it is plausible that this compound may exhibit some degree of persistence in the environment, though this remains to be experimentally verified.

Direct identification of environmental metabolites and degradation products of this compound has not been reported. However, based on the known metabolism of adamantane and related compounds, several degradation pathways can be postulated.

Microbial degradation of adamantane itself has been observed. For instance, Pseudomonas bacterial cells have been shown to metabolize adamantanone, a derivative of adamantane, into hydroxylated products mdpi.com. The primary routes of degradation for adamantane-containing compounds often involve oxidation of the adamantane cage nih.gov. It is therefore likely that a primary environmental degradation pathway for this compound would involve hydroxylation of the adamantane ring.

The urea functional group is also susceptible to degradation. Urea is known to rapidly degrade in the environment to carbon dioxide and ammonia (B1221849). It is plausible that enzymatic hydrolysis of the urea linkage in this compound could occur, leading to the formation of 1-(adamantan-1-yl)ethylamine and carbamic acid, which would further decompose.

Therefore, potential environmental degradation products could include hydroxylated adamantane derivatives, 1-(adamantan-1-yl)ethylamine, and ultimately, simpler aliphatic compounds resulting from the breakdown of the ethyl group, alongside carbon dioxide and ammonia from the urea moiety.

In Vitro Cytotoxicity and Genotoxicity Assessments (without dosage)

The in vitro toxicological profile of this compound is not well-documented. However, studies on structurally similar adamantane-containing urea derivatives can provide insights into its potential cytotoxic and genotoxic effects.

While no specific cytotoxicity data for this compound was found, studies on other adamantane urea derivatives have been conducted. For instance, a series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea (B124793) derivatives were evaluated for their anti-proliferative activity against various human cancer cell lines, including H460 (lung), HepG2 (liver), and MCF-7 (breast), as well as the normal lung cell line MRC-5 researchgate.net. Some of these compounds exhibited cytotoxic effects on the cancer cell lines, with some selectivity observed between cancerous and normal cells. Another study on adamantyl isothiourea derivatives showed cytotoxic effects against five human tumor cell lines, with the most pronounced activity against the hepatocellular carcinoma Hep-G2 cell line nih.gov.

A separate study on novel adamantane derivatives found that some compounds did not cause statistically significant changes in the proliferation of A549, T47D, L929, and HeLa cell lines within the tested concentration range mdpi.com. The introduction of an adamantane moiety into a molecule can increase its lipophilicity, which may influence its bioavailability and interaction with cellular components researchgate.net. The cytotoxic potential of this compound would likely depend on the specific cell line and the experimental conditions.

Table 1: Representative In Vitro Cytotoxicity Data for Adamantane Urea Derivatives (Not this compound)

Compound TypeCell Line(s)Observed Effect
1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureasH460, HepG2, MCF-7, MRC-5Varied anti-proliferative activity
Adamantyl isothioureasHep-G2 and four other tumor cell linesCytotoxic effects
Novel adamantane derivativesA549, T47D, L929, HeLaNo significant change in cell proliferation at tested doses

There are no available Ames test or other genotoxicity screening results specifically for this compound. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium wikipedia.orgeurofins.com.au.

Metabolic Profiling and Biotransformation Studies

Direct metabolic profiling of this compound is not available. However, in vitro and in vivo metabolism studies of structurally related N-adamantyl substituted urea-based compounds provide a strong basis for predicting its biotransformation pathways.

In vitro studies on an N-adamantyl urea-based soluble epoxide hydrolase (sEH) inhibitor, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), revealed three primary sites for phase I metabolism: oxidation of the adamantyl moiety, oxidation of the urea nitrogen atoms, and cleavage of the polyethylene (B3416737) glycol chain nih.gov. For this compound, this suggests that the main metabolic transformations would likely involve hydroxylation of the adamantane ring and oxidation at the urea nitrogens.

The adamantyl group is a common site for metabolic oxidation in many drugs and xenobiotics nih.gov. Hydroxylation can occur at both the tertiary (bridgehead) and secondary carbons of the adamantane cage nih.govnih.gov. These monohydroxylated metabolites can be further oxidized to form dihydroxy derivatives nih.gov. In a rodent model, metabolites resulting from hydroxylation of the adamantyl group were found to persist in the blood nih.gov. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, have been identified as major enzymes mediating the metabolism of N-adamantyl-urea-based compounds nih.gov.

Therefore, the expected major in vitro biotransformation products of this compound would be various mono- and di-hydroxylated species on the adamantane ring, as well as potential N-hydroxylation products at the urea moiety.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogous Compounds

Metabolic ReactionPredicted Product(s)
Phase I
Adamantane HydroxylationMono- and di-hydroxylated this compound
N-OxidationN-hydroxy-[1-(Adamantan-1-yl)ethyl]urea
Phase II
GlucuronidationGlucuronide conjugates of hydroxylated metabolites

Hepatic Microsomal Stability

The metabolic stability of a compound in liver microsomes is a key determinant of its pharmacokinetic properties, providing an initial assessment of its rate of metabolism and potential for bioaccumulation. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast array of xenobiotics. evotec.comcreative-bioarray.com

Table 1: Parameters for Assessing Hepatic Microsomal Stability

ParameterDescriptionSignificance
In Vitro Half-life (t½) The time required for the concentration of the parent compound to decrease by half during incubation with liver microsomes.A shorter half-life generally indicates more rapid metabolism.
Intrinsic Clearance (CLint) A measure of the intrinsic ability of the liver to metabolize a compound, independent of blood flow.A higher intrinsic clearance suggests efficient metabolism.

Given the structural features of this compound, it is anticipated that the compound would undergo oxidative metabolism, primarily targeting the adamantyl cage. The stability would be influenced by the specific CYP isoforms involved and the steric accessibility of the metabolically labile sites.

Identification of Phase I and Phase II Metabolites

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

Phase I Metabolism:

For N-adamantyl substituted urea-based compounds, Phase I metabolism predominantly involves oxidation reactions. nih.govnih.gov Based on studies of analogous compounds, the primary sites of Phase I metabolism for this compound are expected to be the adamantyl group and the urea nitrogen atoms. nih.govnih.gov

Hydroxylation of the adamantyl moiety is a common metabolic pathway for compounds containing this group. nih.govnih.gov This can lead to the formation of various mono- and di-hydroxylated metabolites. nih.gov The specific positions of hydroxylation on the adamantane ring can vary. Additionally, oxidation can occur on the urea nitrogen atoms. nih.govnih.gov The cytochrome P450 enzyme CYP3A4 has been identified as a major enzyme mediating the metabolism of some N-adamantyl urea-based compounds. nih.govnih.gov

Phase II Metabolism:

Following Phase I metabolism, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions. Glucuronidation is a common Phase II pathway for hydroxylated metabolites of adamantane-containing compounds. nih.gov This process involves the attachment of a glucuronic acid moiety, which significantly increases the water solubility of the metabolite, thereby facilitating its elimination from the body.

Table 2: Potential Metabolites of this compound

Metabolic PhaseReaction TypePotential Metabolite Structure
Phase I MonohydroxylationHydroxy-[1-(adamantan-1-yl)ethyl]urea
Phase I DihydroxylationDihydroxy-[1-(adamantan-1-yl)ethyl]urea
Phase II GlucuronidationThis compound-glucuronide (of a hydroxylated metabolite)

Conclusion and Future Research Directions

Summary of Key Academic Findings for [1-(Adamantan-1-yl)ethyl]urea

The primary academic findings for this compound are currently foundational, centering on its identification and basic chemical properties. The compound is registered under the CAS number 378764-67-1 and is cataloged in chemical databases such as PubChem and ChEMBL. nih.govontosight.aibldpharm.comkingscientific.com Its molecular formula is established as C₁₃H₂₂N₂O, with a molecular weight of approximately 222.33 g/mol . nih.gov

While direct experimental studies on this compound are not extensively documented in peer-reviewed literature, the academic context for this compound is overwhelmingly defined by research into its structural analogs. A vast body of work has explored adamantane-containing ureas as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govresearchgate.netresearchgate.net This enzyme is a key therapeutic target for managing conditions such as hypertension, inflammation, and pain. nih.govmdpi.com

Research on related molecules demonstrates that the bulky, lipophilic adamantane (B196018) group is a critical pharmacophore that binds within the active site of sEH. researchgate.netmdpi.com Studies have systematically investigated how modifications, such as adding substituents to the adamantane cage or altering the spacer between the adamantane and urea (B33335) moieties, can significantly impact inhibitory potency, water solubility, and metabolic stability. mdpi.commdpi.com For instance, the introduction of a methylene (B1212753) spacer between the adamantane and urea groups has been shown to sometimes enhance inhibitory activity. researchgate.net The ethyl group in this compound can be considered a short, branched spacer, distinguishing it from the more commonly studied N-(adamantan-1-yl)ureas or N-(adamantan-1-ylmethyl)ureas.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 378764-67-1 ontosight.aibldpharm.com
Molecular Formula C₁₃H₂₂N₂O nih.govkingscientific.com
Molecular Weight 222.33 g/mol nih.gov

| Common Synonyms | N-[1-(1-adamantyl)ethyl]urea, 1-(1-adamantyl)ethylurea, Urea, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- | nih.govontosight.ai |

Unaddressed Research Questions and Emerging Hypotheses

The absence of dedicated research on this compound gives rise to several fundamental questions and allows for the formulation of compelling hypotheses based on the behavior of its analogs.

Key Unaddressed Questions:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce this compound? While its existence is confirmed, detailed experimental procedures, yields, and full characterization data (e.g., melting point, NMR, and crystallographic data) are not available in the public domain.

Biological Activity: Does this compound act as an inhibitor of soluble epoxide hydrolase? If so, what is its potency (IC₅₀/Kᵢ) against human and other mammalian sEH isoforms?

Structure-Activity Relationship (SAR): How does the ethyl spacer, which introduces a chiral center, affect binding affinity and selectivity for sEH compared to direct linkage (N-adamantyl) or a methylene spacer (N-adamantylmethyl)?

Metabolic Stability: Adamantane-containing drugs can be susceptible to metabolic hydroxylation. nih.gov What is the metabolic profile of this compound in liver microsomes, and how does the ethyl substituent influence its metabolic fate compared to other adamantyl ureas?

Emerging Hypotheses:

Hypothesis 1: sEH Inhibition: It is hypothesized that this compound is a potent sEH inhibitor. The core adamantane and urea moieties are well-established pharmacophores for sEH, and the ethyl linker may position the adamantyl group optimally within the hydrophobic catalytic tunnel of the enzyme.

Hypothesis 2: Influence of Chirality: The compound possesses a chiral center at the ethyl bridge. It is hypothesized that the two enantiomers, (R)-[1-(Adamantan-1-yl)ethyl]urea and (S)-[1-(Adamantan-1-yl)ethyl]urea, will exhibit different inhibitory potencies against sEH due to stereospecific interactions with amino acid residues in the enzyme's active site.

Hypothesis 3: Modified Pharmacokinetics: The ethyl group, compared to a simple methylene or direct bond, may alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding potential. This could lead to a unique pharmacokinetic and solubility profile, potentially offering advantages over existing adamantyl urea-based inhibitors. researchgate.net

Prospective Avenues for Future Investigation in Organic Synthesis and Applied Chemistry

The current knowledge gaps surrounding this compound present clear and promising directions for future research in both synthetic methodology and therapeutic application.

In Organic Synthesis:

Development of Synthetic Routes: A primary objective is to develop and optimize a stereoselective synthesis for the R- and S-enantiomers of this compound. This would likely start from 1-adamantyl-ethylamine and could involve reaction with an isocyanate or a carbamate-forming reagent. Exploring novel synthetic strategies that are high-yielding and avoid hazardous reagents would be a valuable contribution.

Precursor Synthesis: Investigation into efficient methods to produce the key intermediate, 1-(1-adamantyl)ethylamine, would be crucial for facilitating the synthesis of the target urea and its derivatives.

In Applied and Medicinal Chemistry:

sEH Inhibition Profiling: The most immediate avenue for investigation is the in vitro biological evaluation of this compound. This involves measuring its inhibitory activity against human sEH and comparing it to benchmark inhibitors. Such studies should be performed on the racemate and, ideally, the individual enantiomers to establish a stereochemical preference.

Structure-Activity Relationship (SAR) Expansion: A library of analogs could be synthesized to explore the SAR. This would involve modifying the terminal nitrogen of the urea with various small alkyl, aryl, or heterocyclic groups to probe interactions with the sEH active site, a common strategy for optimizing potency in this class of inhibitors. acs.org

Pharmacokinetic and In Vivo Studies: Should the compound prove to be a potent sEH inhibitor, subsequent research should focus on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Evaluating its efficacy in established animal models of hypertension or inflammation would be the next logical step toward assessing its therapeutic potential. researchgate.net

Exploration of Other Biological Targets: While sEH is the most probable target, adamantane-urea scaffolds have been investigated for other biological activities, including as antimicrobials. researchgate.net Screening this compound against other relevant biological targets could uncover novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(Adamantan-1-yl)ethyl]urea, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling, using reagents like 1,1'-carbonyldiimidazole (CDI) in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under reflux. Evidence from analogous adamantane-urea derivatives shows yields can be optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of adamantane-amine to isocyanate) and reaction time (24–48 hours) . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) enhances purity. For example, a related compound achieved 82% yield under similar conditions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR in DMSO-d₆ should display characteristic signals: adamantane protons (δ 1.6–2.1 ppm as multiplets), urea NH groups (δ 5.8–6.3 ppm as broad singlets), and ethyl linker protons (δ 3.2–3.5 ppm for CH₂ adjacent to urea). ¹³C NMR should resolve adamantane carbons (δ 28–42 ppm) and the urea carbonyl (δ 158–160 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₁₃H₂₂N₂O, m/z 222.33) .

Q. What preliminary biological assays are recommended for evaluating this compound's pharmacological potential?

  • Methodological Answer : Start with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or HepG2) and anti-microbial testing (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity). Adamantane-ureas often exhibit membrane-stabilizing properties, so hemolytic assays using red blood cells can assess biocompatibility . Dose-response curves (IC₅₀ values) and selectivity indices (SI) should be calculated to prioritize lead compounds .

Advanced Research Questions

Q. How do crystallographic studies inform the hydrogen-bonding network and supramolecular assembly of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular N–H···O hydrogen bonds between urea groups, forming 1D chains or 2D sheets. For example, a related adamantane-urea derivative crystallized in the orthorhombic space group Pna2₁ with hydrogen bond distances of 2.072–2.225 Å and angles of 154–158°, stabilizing the lattice . SHELXL refinement (R₁ < 0.05) and Mercury software can visualize packing motifs .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate with bioactivity. Molecular docking (AutoDock Vina) into target proteins (e.g., M. tuberculosis enoyl-ACP reductase) identifies key interactions (e.g., hydrogen bonds with catalytic residues like Tyr158) . QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic profiles .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) tracks shifts in λₘₐₓ due to solvatochromism. Fluorescence quenching studies with nitroaromatics quantify Stern-Volmer constants (KSV), revealing electron-deficient substituents (e.g., -CF₃) enhance sensing capabilities . Time-resolved fluorescence decay analysis (TCSPC) measures excited-state lifetimes to assess environmental sensitivity .

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